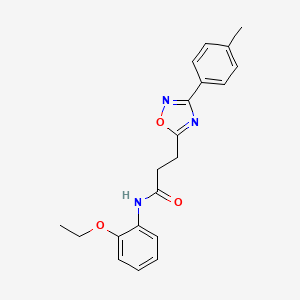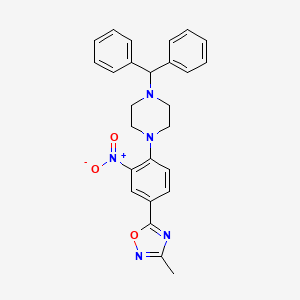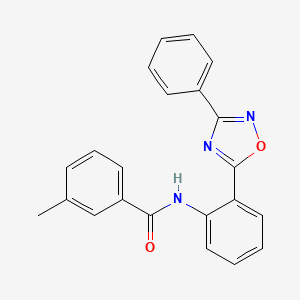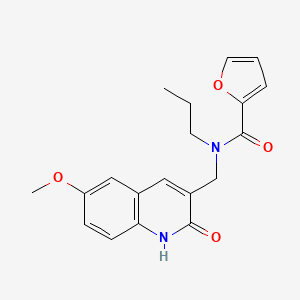![molecular formula C28H34N4O4 B7719717 3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)
3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as TQB, is a novel compound that has been synthesized and studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential use in several scientific research applications, including as a tool for studying the role of the endocannabinoid system in the brain. This compound has been shown to selectively inhibit the activity of fatty acid amide hydrolase, an enzyme that degrades endocannabinoids. By inhibiting this enzyme, this compound can increase endocannabinoid levels in the brain, which can lead to a better understanding of the role of the endocannabinoid system in various physiological and pathological processes.
Mecanismo De Acción
3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide works by selectively inhibiting the activity of fatty acid amide hydrolase, an enzyme that degrades endocannabinoids. By inhibiting this enzyme, this compound can increase endocannabinoid levels in the brain, which can lead to a better understanding of the role of the endocannabinoid system in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to increase endocannabinoid levels in the brain, which can lead to several biochemical and physiological effects. These effects include analgesia, decreased anxiety, and improved memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is its selectivity for fatty acid amide hydrolase, which makes it a useful tool for studying the endocannabinoid system in the brain. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is to study its potential use in treating various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. Another direction is to develop more soluble forms of this compound to make it easier to use in experimental settings. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential use in scientific research. Its selectivity for fatty acid amide hydrolase makes it a useful tool for studying the endocannabinoid system in the brain, and it has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde with isobutylamine to form 3,4,5-trimethoxy-N-(1-isobutyl)benzamide. This intermediate is then reacted with 6-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-7-34-23-14-20(15-24(35-8-2)25(23)36-9-3)28(33)30-26-21-13-19-12-18(6)10-11-22(19)29-27(21)32(31-26)16-17(4)5/h10-15,17H,7-9,16H2,1-6H3,(H,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEYHNDWNJZGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN(C3=C2C=C4C=C(C=CC4=N3)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719660.png)


![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)

![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)

![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)


